molecular formula (C6H5)3PO4<br>C18H15O4P<br>C18H15O4P B132455 Triphenylphosphate CAS No. 115-86-6

Triphenylphosphate

Cat. No. B132455
CAS RN: 115-86-6
M. Wt: 326.3 g/mol
InChI Key: XZZNDPSIHUTMOC-UHFFFAOYSA-N
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Description

Triphenyl phosphate (TPhP) is a widely used aryl phosphorus flame retardant that has been frequently detected in various environmental settings and biota samples. It is known for its neurotoxic potential due to its structural similarity to neurotoxic organophosphate pesticides . TPhP has been implicated in causing developmental neurotoxicity in zebrafish larvae, where it significantly reduced locomotor activity and altered neurotransmitter content . Additionally, TPhP exposure has been associated with disturbances in ocular development and muscular organization in zebrafish larvae . The compound has also been reported to disrupt lipid metabolism, potentially posing a risk to human health by promoting metabolic diseases .

Synthesis Analysis

The synthesis of TPhP is not directly described in the provided papers. However, the synthesis and characterization of related m-terphenyl heavier main group 15 dihalides and their reduction to double-bonded dipnictenes are reported, which could be relevant to the synthesis of TPhP or its derivatives .

Molecular Structure Analysis

The molecular structure of TPhP is not explicitly analyzed in the provided papers. However, the molecular docking and quantum chemical calculations in the study of its metabolism suggest that the aromatic ring of TPhP is likely to undergo metabolic transformations .

Chemical Reactions Analysis

TPhP undergoes metabolic transformations in human liver microsomes, primarily by cytochromes P450 (CYP) isoforms CYP1A2 and CYP2E1, leading to the formation of its diester metabolite diphenyl phosphate (DPHP) and mono- and dihydroxylated metabolites . In aquatic organisms like Daphnia magna, TPhP biotransformation involves cysteine conjugation and sulfation, producing several metabolites that may induce toxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of TPhP are indirectly mentioned in the context of its environmental behavior and degradation. TPhP has been shown to have high bioconcentration in zebrafish larvae . Its degradation by CoFe2O4-activated peroxymonosulfate oxidation process is efficient, with the degradation process being influenced by factors such as PMS and CoFe2O4 dosage, initial pH, humic acid, and anions . In bioelectrochemical systems, TPhP degradation is accelerated, with bacterial metabolism enhanced by micro-electrical fields and the addition of acetate as co-substrates . Sorption and desorption behaviors of TPhP and its degradation intermediates on aquatic sediments have been studied, revealing that chemisorption is involved and that the sorption amount is positively correlated with sediment organic matter, zeta potential, and C/H of sediments .

Case Studies

Several case studies are presented in the papers, including the developmental neurotoxicity of TPhP in zebrafish larvae , the effects of TPhP on ocular development and muscular organization in zebrafish larvae , and the modulation of lipid saturation by TPhP in murine macrophage cells . Another study demonstrated that environmentally relevant concentrations of TPhP retarded ovary development and reduced egg production in Japanese medaka, indicating potential ecological risks to wild fish populations .

Scientific Research Applications

1. Lithium-Ion Batteries

TPP has been explored as a flame-retardant additive in lithium-ion batteries. Its addition improves thermal safety and electrochemical performance. TPP is stable up to 4.9 V and enhances the thermal stability of electrolytes, making it an optimum content for improving cell performance and suppressing electrolyte flammability (Shim et al., 2007).

2. Environmental Pollution and Human Exposure

A study assessing nail polish as a source of exposure to TPP indicated that it can be a significant source of short-term exposure and a source of chronic exposure for frequent users or those occupationally exposed. This is due to the presence of TPP in many nail polish products and its absorption through dermal contact (Mendelsohn et al., 2016).

3. Effects on Thyroid Function

Research indicates that exposure to TPP may alter thyroid function. A study showed that the TPP metabolite diphenyl phosphate (DPHP) was associated with an increase in total thyroxine levels, especially in women (Preston et al., 2017).

4. Bioelectrochemical Systems

TPP degradation in bioelectrochemical systems (BES) is enhanced, offering a potential treatment for TPP contamination. The degradation products include diphenyl phosphate (DPHP) and hydroxyl TPP, indicating that BES is promising for removing TPP threats in the aquatic environment (Hou et al., 2019).

5. Cardiotoxicity in Zebrafish Embryos

TPP exposure in zebrafish embryos showed a disruption in nuclear receptor signaling, affecting cardiac development. This suggests that TPP interferes with receptor-dependent pathways involved in cardiac development (Mitchell et al., 2018).

6. Metabolic Mechanism by Cytochromes P450

The metabolic mechanism of TPP by cytochromes P450 was explored, revealing insights into the metabolic pathways leading to various TPP metabolites. This study enhances understanding of the risk assessment of TPP as an emerging pollutant (Zhang et al., 2018).

7. Photoelectrochemical Detection

The development of a photoelectrochemical sensor for TPP detection using electrospun template directed molecularly imprinted nanofibers shows the potential for rapid and sensitive environmental monitoring of TPP (Yang et al., 2017).

8. Exposure Assessment in Nail Salon Workers

A study assessing TPP exposure in nail salon workers through air, hand wipe, and urine analysis suggests that dermal contact may be a relevant exposure pathway, highlighting occupational health concerns (Estill et al., 2020).

9. Early Life Exposure Effects

TPP exposure during early life stages showed adverse effects on growth, metabolic rate, and thyroid function in animal models, suggesting potential health impacts in wildlife and possibly humans (Guigueno et al., 2019).

10. Temporal Trends in Human Exposure

An assessment of temporal trends in human exposure to TPP in the United States revealed significant increases in exposure levels over time, necessitating further research on potential health outcomes (Hoffman et al., 2017).

Safety And Hazards

TPP is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause damage to organs through prolonged or repeated exposure . It is also harmful if swallowed and may cause an allergic skin reaction .

Future Directions

Given its widespread use and potential toxicity, there is a need for efficient treatment methods for TPP. One study found that bioelectrochemical systems could accelerate the degradation of TPP, suggesting a promising technology to remove TPP threat in aquatic environments . More research is needed to fully understand the environmental and health impacts of TPP and to develop effective strategies for its management.

properties

IUPAC Name

triphenyl phosphate
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InChI

InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H
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InChI Key

XZZNDPSIHUTMOC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C18H15O4P, Array
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DSSTOX Substance ID

DTXSID1021952
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Molecular Weight

326.3 g/mol
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Physical Description

Triphenyl phosphate appears as colorless crystals. (NTP, 1992), Dry Powder, Liquid; Gas or Vapor, Liquid, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Colorless, crystalline powder with a phenol-like odor; [NIOSH], COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Colorless, crystalline powder with a phenol-like odor.
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Record name Phosphoric acid, triphenyl ester
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Boiling Point

473 °F at 11 mmHg (NTP, 1992), BP: 245 °C at 11 mm Hg, 370 °C, 473 °F at 11 mmHg, 776 °F
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Flash Point

428 °F (NTP, 1992), 220 °C, 428 °F (220 °C) (Closed cup), 220 °C c.c., 428 °F
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Solubility

Insoluble (NTP, 1992), In water, 1.9 mg/L at 25 °C, Insoluble in water, Soluble in ethanol; very soluble in ether, benzene, carbon tetrachloride, chloroform, Soluble in benzene, chloroform, ether, acetone; moderately soluble in alcohol, For more Solubility (Complete) data for Triphenyl phosphate (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.001, (129 °F): 0.002%
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Density

1.2055 (NTP, 1992) - Denser than water; will sink, Density: 1.2055 g/cu cm at 50 °C, Bulk density: 10.5 lb/gal, Relative density (water = 1): 1.27, 1.2055, 1.29
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Vapor Density

1.19 (Air = 1)
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Vapor Pressure

1 mmHg at 380.3 °F (NTP, 1992), 0.000002 [mmHg], 2.00X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1, 1 mmHg at 380 °F, (380 °F): 1 mmHg
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Firemaster 550 (FM550) is an additive flame retardant formulation of brominated and aryl phosphate ester (APE) components introduced as a major replacement product for the commercial polybrominated diphenyl ether mixture (known as PentaBDE) used primarily in polyurethane foam. However, little is known about the potential effects of FM550-based ingredients during early vertebrate development. Therefore, we first screened the developmental toxicity of each FM550 component using zebrafish as an animal model. Based on these initial screening assays, we found that exposure to the brominated components as high as 10 uM resulted in no significant effects on embryonic survival or development, whereas exposure to triphenyl phosphate (TPP) or mono-substituted isopropylated triaryl phosphate (mono-ITP)-two APEs comprising almost 50% of FM550-resulted in targeted effects on cardiac looping and function during embryogenesis. As these cardiac abnormalities resembled aryl hydrocarbon receptor (AHR) agonist-induced phenotypes, we then exposed developing embryos to TPP or mono-ITP in the presence or absence of an AHR antagonist (CH223191) or AHR2-specific morpholino. Based on these studies, we found that CH223191 blocked heart malformations following exposure to mono-ITP but not TPP, whereas AHR2 knockdown failed to block the cardiotoxic effects of both components. Finally, using a cell-based human AHR reporter assay, we found that mono-ITP (but not TPP) exposure resulted in a significant increase in human AHR-driven luciferase activity at similar nominal concentrations as a potent reference AHR agonist (beta-naphthoflavone). Overall, our findings suggest that two major APE components of FM550 induce severe cardiac abnormalities during early vertebrate development., Using zebrafish as a model, we previously reported that developmental exposure to triphenyl phosphate (TPP) - a high-production volume organophosphate-based flame retardant - results in dioxin-like cardiac looping impairments that are independent of the aryl hydrocarbon receptor. Using a pharmacologic approach, the objective of this study was to investigate the potential role of retinoic acid receptor (RAR) - a nuclear receptor that regulates vertebrate heart morphogenesis - in mediating TPP-induced developmental toxicity in zebrafish. We first revealed that static exposure of zebrafish from 5-72h post-fertilization (hpf) to TPP in the presence of non-toxic concentrations of an RAR antagonist (BMS493) significantly enhanced TPP-induced toxicity (relative to TPP alone), even though identical non-toxic BMS493 concentrations mitigated retinoic acid (RA)-induced toxicity. BMS493-mediated enhancement of TPP toxicity was not a result of differential TPP uptake or metabolism, as internal embryonic doses of TPP and diphenyl phosphate (DPP) - a primary TPP metabolite - were not different in the presence or absence of BMS493. Using real-time PCR, we then quantified the relative change in expression of cytochrome P450 26a1 (cyp26a1) - a major target gene for RA-induced RAR activation in zebrafish - and found that RA and TPP exposure resulted in an approximate 5-fold increase and decrease in cyp26a1 expression, respectively, relative to vehicle-exposed embryos. To address whether TPP may interact with human RARs, we then exposed Chinese hamster ovary cells stably transfected with chimeric human RARalpha-, RARbeta-, or RARgamma to TPP in the presence of RA, and found that TPP significantly inhibited RA-induced luciferase activity in a concentration-dependent manner. Overall, our findings suggest that zebrafish RARs may be involved in mediating TPP-induced developmental toxicity, a mechanism of action that may have relevance to humans.
Record name Triphenyl phosphate
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Product Name

Triphenyl phosphate

Color/Form

Crystals from ligroin; prisms from alcohol; needles from diethyl ether, Colorless, crystalline powder, Needles

CAS RN

115-86-6
Record name TRIPHENYL PHOSPHATE
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Record name Phosphoric acid, triphenyl ester
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Record name TRIPHENYL PHOSPHATE
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Record name TRIPHENYL PHOSPHATE
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Record name TRIPHENYL PHOSPHATE
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Melting Point

122 to 124 °F (NTP, 1992), 49.39 °C, 49-50 °C, 122-124 °F, 120 °F
Record name TRIPHENYL PHOSPHATE
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Record name Triphenyl phosphate
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Record name Triphenyl phosphate
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Synthesis routes and methods

Procedure details

To a one-liter, stainless steel Parr autoclave vessel equipped for agitation, heating/cooling, and gas pressurization were charged 710 grams (2.29 moles) of triphenyl phosphite, 1.78 grams (0.0070 mole; 0.31 mole %) of iodine, and 2.34 grams (0.0144 mole; 0.63 mole %) of anhydrous iron (III) chloride. The mixture was heated to 115°-120° C. with efficient agitation and pressurized with oxygen at 55 psig. These conditions were maintained by applying sufficient cooling to control the accompanying exotherm which subsided after about 2.5 hours. The oxygenation was continued until no oxygen pressure drop was observed when the reaction vessel was isolated from the outside pressure line. The total reaction time was 5 hours. When the reaction vessel was vented, there was obtained 747 grams of triphenyl phosphate, an amber liquid that solidified upon cooling to room temperature. Gas chromatography showed the absence of triphenyl phosphite, thus demonstrating that the conversion of the phosphite to the phosphate was quantitative.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
710 g
Type
reactant
Reaction Step Two
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
2.34 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,140
Citations
M Thirumal, NK Singha, D Khastgir… - Journal of applied …, 2010 - Wiley Online Library
Rigid polyurethane foam (PUF) filled with mixture of alumina trihydrate (ATH) and triphenyl phosphate (TPP) as fire retardant additive was prepared with water as a blowing agent. In …
Number of citations: 157 onlinelibrary.wiley.com
EG Shim, TH Nam, JG Kim, HS Kim, SI Moon - Journal of Power Sources, 2007 - Elsevier
Safety concerns have been the key problem in the practical application of lithium-ion batteries. In the present study, triphenylphosphate (TPP) is used as an electrolyte additive to …
Number of citations: 112 www.sciencedirect.com
BN Jang, CA Wilkie - Thermochimica Acta, 2005 - Elsevier
The thermal degradation of polycarbonate/triphenylphosphate (PC/TPP) and PC/resocinolbis(diphenylphosphate) (PC/RDP) in air has been studied using TGA/FTIR and GC/MS. In PC/…
Number of citations: 105 www.sciencedirect.com
X Liu, D Jung, A Jo, K Ji, HB Moon… - … toxicology and chemistry, 2016 - Wiley Online Library
With the global decline in the use of polybrominated diphenyl ethers, the demand for alternative flame retardants, such as triphenylphosphate (TPP), has increased substantially. …
Number of citations: 71 setac.onlinelibrary.wiley.com
X Liu, Y Cai, Y Wang, S Xu, K Ji, K Choi - Ecotoxicology and environmental …, 2019 - Elsevier
Organophosphate flame retardants (OPFRs) have been widely used as alternatives to polybrominated diphenyl ethers for fire prevention. OPFRs are suspected of causing potential …
Number of citations: 94 www.sciencedirect.com
X Wang, L Wu, J Li - Journal of thermal analysis and calorimetry, 2011 - akjournals.com
The synergistic flame-retarded systems consisting of nano-ZrO 2 and triphenylphosphate(TPP) for poly(methyl methacrylate)(PMMA) are reported. The synergistic effects were studied …
Number of citations: 33 akjournals.com
OP Korobeinichev, MB Gonchikzhapov… - Combustion and …, 2016 - Elsevier
To study the mechanism of flame retardancy, counter-flow flames of air and ultrahigh-molecular-weight polyethylene (UHMWPE) with triphenylphosphate (TPP) added, and also without …
Number of citations: 23 www.sciencedirect.com
CN Barry, SA Evans Jr - Tetrahedron Letters, 1983 - Elsevier
The yields of the epoxides obtained from the reaction of 1,2-diols with the “triphenyl-phosphine-tetrachloromethane-potassium carbonate reagent” range from 27–85% depending on …
Number of citations: 14 www.sciencedirect.com
C Den Auwer, MC Charbonnel, MT Presson, C Madic… - Polyhedron, 1998 - Elsevier
In the back-end of the nuclear fuel cycle, liquid–liquid extraction is the selected separation method. For an improved design of new extracting agent, the knowledge of the coordination …
Number of citations: 39 www.sciencedirect.com
OP Korobeinichev, MB Gonchikzhapov… - Proceedings of the …, 2017 - Elsevier
To study the mechanism of flame retardancy, counter-flow flames of air and ultrahigh-molecular-weight polyethylene (UHMWPE) with triphenylphosphate (TPP) added and without it …
Number of citations: 15 www.sciencedirect.com

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